4-((((4-Ethoxyphenyl)sulfonyl)oxy)imino)cyclohexa-2,5-dienone
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Overview
Description
4-((((4-Ethoxyphenyl)sulfonyl)oxy)imino)cyclohexa-2,5-dienone is a fascinating chemical compound known for its unique structure and diverse applications in scientific research. This compound features a cyclohexa-2,5-dienone core with an ethoxyphenyl sulfonyl group and an oxime functionality, making it a versatile molecule in organic synthesis and various chemical reactions.
Mechanism of Action
Target of Action
The primary target of 4-((((4-Ethoxyphenyl)sulfonyl)oxy)imino)cyclohexa-2,5-dienone is the cyclohexa-2,5-dienone unit and the 1-sulfonyl-1,2,3-triazole moiety . The compound interacts with these targets in the presence of a rhodium (II) catalyst .
Mode of Action
The compound undergoes a rhodium (II)-catalyzed divergent intramolecular tandem cyclization . When the connecting atom between the cyclohexa-2,5-dienone unit and the 1-sulfonyl-1,2,3-triazole moiety is a N-sulfonated group, a cyclopropanation of the olefinic unit in the cyclohexa-2,5-dienone moiety can take place . This results in the formation of cyclopropa [cd]indole derivatives .
Biochemical Pathways
The affected biochemical pathway involves the cyclopropanation of α-imino rhodium carbenes with electron-deficient intra-annular olefins . This is the first example of such a reaction . The reaction mechanisms have also been proposed along with a synthetic transformation .
Result of Action
The result of the compound’s action is the formation of cyclopropa [cd]indole derivatives . These derivatives are formed in moderate to good yields .
Action Environment
The action of the compound is influenced by the presence of a rhodium (II) catalyst . The type of connecting atom between the cyclohexa-2,5-dienone unit and the 1-sulfonyl-1,2,3-triazole moiety also affects the compound’s action . If the connecting atom is a N-sulfonated group, a cyclopropanation of the olefinic unit in the cyclohexa-2,5-dienone moiety can take place . If the connecting linker is an oxygen atom, an oxy–Cope rearrangement can be triggered under similar reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((((4-Ethoxyphenyl)sulfonyl)oxy)imino)cyclohexa-2,5-dienone typically involves the reaction of cyclohexa-2,5-dienone with 4-ethoxyphenyl sulfonyl chloride in the presence of a base, followed by the addition of hydroxylamine to introduce the oxime group. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-((((4-Ethoxyphenyl)sulfonyl)oxy)imino)cyclohexa-2,5-dienone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The ethoxyphenyl sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, amines, and substituted cyclohexa-2,5-dienone compounds. These products are valuable intermediates in organic synthesis and pharmaceutical research .
Scientific Research Applications
4-((((4-Ethoxyphenyl)sulfonyl)oxy)imino)cyclohexa-2,5-dienone finds applications in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- **4-(((4-Methoxyphenyl)sulfonyl)oxy)imino)cyclohexa-2,5-dienone
- **4-(((4-Methylphenyl)sulfonyl)oxy)imino)cyclohexa-2,5-dienone
- **4-(((4-Chlorophenyl)sulfonyl)oxy)imino)cyclohexa-2,5-dienone
Uniqueness
4-((((4-Ethoxyphenyl)sulfonyl)oxy)imino)cyclohexa-2,5-dienone stands out due to its ethoxy group, which can influence its reactivity and interactions compared to similar compounds with different substituents. This unique feature can affect the compound’s solubility, stability, and overall chemical behavior, making it a valuable molecule for specific applications .
Properties
IUPAC Name |
[(4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-ethoxybenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5S/c1-2-19-13-7-9-14(10-8-13)21(17,18)20-15-11-3-5-12(16)6-4-11/h3-10H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZAOPMSOTIPXEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)ON=C2C=CC(=O)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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